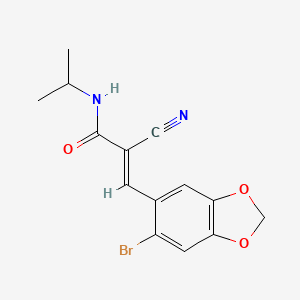
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-propan-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-propan-2-ylprop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a brominated benzodioxole ring, a cyano group, and an enamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-propan-2-ylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 1,3-benzodioxole, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-1,3-benzodioxole.
Formylation: The brominated product undergoes formylation using a Vilsmeier-Haack reaction to introduce a formyl group at the 5-position.
Knoevenagel Condensation: The formylated compound is then subjected to a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the cyano-substituted intermediate.
Amidation: Finally, the cyano intermediate is reacted with isopropylamine under appropriate conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-propan-2-ylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and brominated benzodioxole ring are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-N,4-N-bis(3-carbamoylphenyl)cyclohexane-1,4-dicarboxamide: A research compound with a different structure but similar applications in scientific research.
Uniqueness
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-propan-2-ylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated benzodioxole ring and cyano group make it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-8(2)17-14(18)10(6-16)3-9-4-12-13(5-11(9)15)20-7-19-12/h3-5,8H,7H2,1-2H3,(H,17,18)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEUJDNLPXKFIY-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC2=C(C=C1Br)OCO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC2=C(C=C1Br)OCO2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)
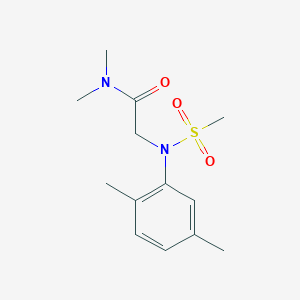
![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)
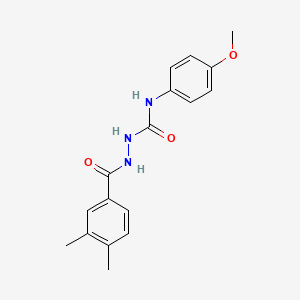
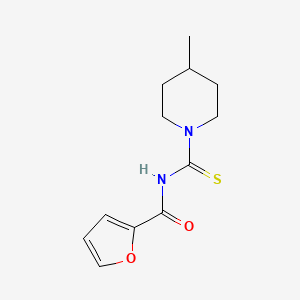
![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)
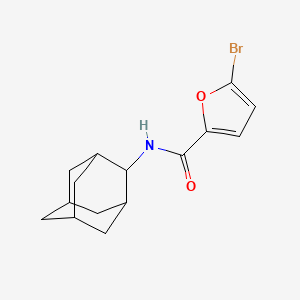
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5704640.png)
![2,2-dimethyl-1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one](/img/structure/B5704645.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5704653.png)
![4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide](/img/structure/B5704661.png)
![2-{[(naphthalen-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B5704668.png)

